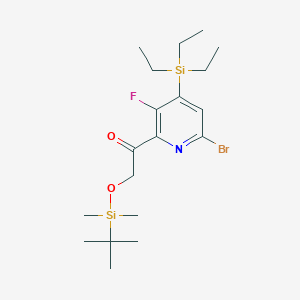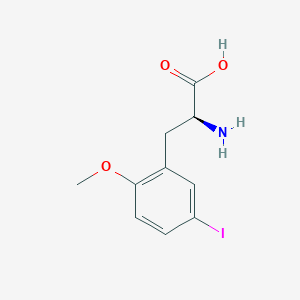
(2S)-2-amino-3-(5-iodo-2-methoxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-3-(5-iodo-2-methoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids This compound is characterized by the presence of an amino group, a carboxylic acid group, and a phenyl ring substituted with iodine and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(5-iodo-2-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol and iodine.
Iodination: The phenol group of 2-methoxyphenol is iodinated using iodine and a suitable oxidizing agent, such as sodium iodate, to form 5-iodo-2-methoxyphenol.
Protection of the Amino Group: The amino group is protected using a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to prevent unwanted reactions during subsequent steps.
Formation of the Propanoic Acid Moiety: The protected amino group is then coupled with a suitable propanoic acid derivative, such as an ester, under basic conditions to form the desired product.
Deprotection: The protecting group is removed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-3-(5-iodo-2-methoxyphenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The iodine atom can be substituted with other functional groups, such as a hydroxyl or amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include nucleophiles such as hydroxide ions or amines.
Major Products Formed
Oxidation: Formation of 2-amino-3-(5-hydroxy-2-methoxyphenyl)propanoic acid.
Reduction: Formation of 2-amino-3-(5-iodo-2-methoxyphenyl)propanol.
Substitution: Formation of 2-amino-3-(5-hydroxy-2-methoxyphenyl)propanoic acid or 2-amino-3-(5-amino-2-methoxyphenyl)propanoic acid.
Aplicaciones Científicas De Investigación
(2S)-2-amino-3-(5-iodo-2-methoxyphenyl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential role in biological processes and as a probe for studying enzyme-substrate interactions.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-3-(5-iodo-2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. The iodine and methoxy groups can modulate its reactivity and binding affinity, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-amino-3-(4-iodophenyl)propanoic acid: Similar structure but lacks the methoxy group.
(2S)-2-amino-3-(5-bromo-2-methoxyphenyl)propanoic acid: Similar structure but with a bromine atom instead of iodine.
(2S)-2-amino-3-(5-iodo-2-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
(2S)-2-amino-3-(5-iodo-2-methoxyphenyl)propanoic acid is unique due to the presence of both iodine and methoxy groups on the phenyl ring. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H12INO3 |
|---|---|
Peso molecular |
321.11 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(5-iodo-2-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12INO3/c1-15-9-3-2-7(11)4-6(9)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14)/t8-/m0/s1 |
Clave InChI |
HUDRKVHEBRCROF-QMMMGPOBSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)I)C[C@@H](C(=O)O)N |
SMILES canónico |
COC1=C(C=C(C=C1)I)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B13054009.png)
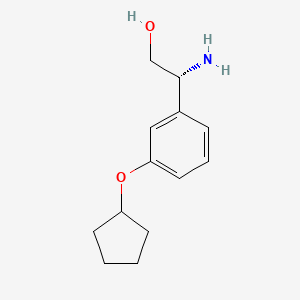
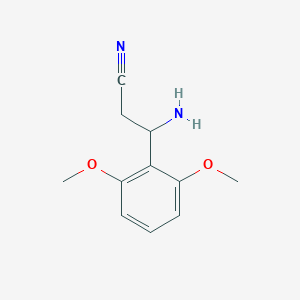

![(1R)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13054026.png)
![[(3Z)-1-[(4-chlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminopentanoate](/img/structure/B13054027.png)
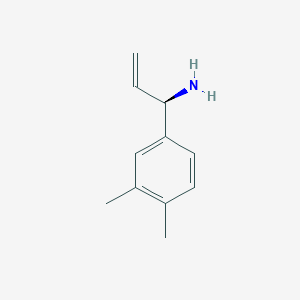
![2-[(1S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-1-yl]acetic acid](/img/structure/B13054041.png)
![4-(1-Methoxypropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13054047.png)
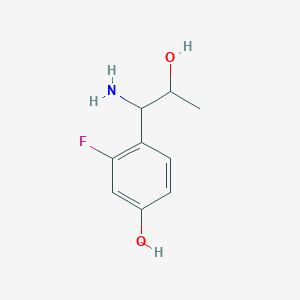
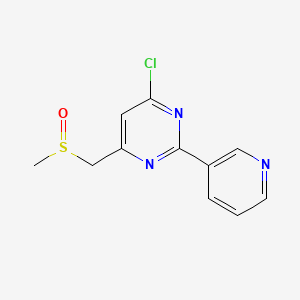
![(1S)-1-[4-(Tert-butoxy)phenyl]prop-2-enylamine](/img/structure/B13054082.png)

